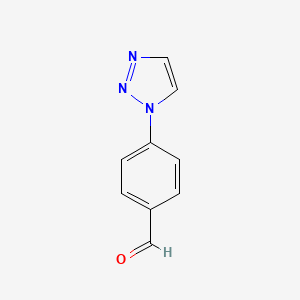

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(triazol-1-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-7-8-1-3-9(4-2-8)12-6-5-10-11-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKGVKDSSJVBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)N2C=CN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90445643 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41498-10-6 | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41498-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90445643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, a versatile building block in medicinal chemistry and materials science. The primary focus is on the highly efficient Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), with a detailed exploration of the synthesis of the key intermediate, 4-azidobenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis and application of this valuable compound.

Introduction: The Significance of the 1,2,3-Triazole Moiety

The 1,2,3-triazole ring system is a prominent scaffold in contemporary chemical research, largely due to its remarkable stability, synthetic accessibility, and unique electronic properties.[1] Its value is particularly pronounced in medicinal chemistry, where it serves as a bioisostere for the amide bond, enhancing metabolic stability and participating in hydrogen bonding and dipole-dipole interactions with biological targets.[1] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, has further propelled the use of 1,2,3-triazoles.[2][3] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential click reaction, offering high yields, regioselectivity, and tolerance to a wide array of functional groups.[2][][5][6][7]

4-(1H-1,2,3-Triazol-1-yl)benzaldehyde is a particularly useful derivative, combining the stable triazole ring with a reactive aldehyde functionality. This dual-feature allows it to be a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and functional materials.[8][9][10] This guide will provide a detailed roadmap for its synthesis, with a focus on practical and reproducible methodologies.

Retrosynthetic Analysis and Synthetic Strategy

The most direct and efficient approach to the synthesis of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde is through the CuAAC reaction. A retrosynthetic analysis reveals a straightforward disconnection of the triazole ring, leading back to two key precursors: 4-azidobenzaldehyde and an acetylene source. 4-azidobenzaldehyde itself can be synthesized from commercially available starting materials such as 4-nitrobenzaldehyde.

Caption: Simplified mechanism of the CuAAC reaction.

Experimental Protocol: Synthesis of 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde

This is a general protocol based on standard CuAAC procedures. [11]

-

In a reaction vessel, dissolve 4-azidobenzaldehyde (1 equivalent) in a solvent mixture, typically t-butanol and water (1:1).

-

To this solution, add sodium ascorbate (0.2-0.4 equivalents) as a reducing agent to ensure the copper remains in the +1 oxidation state.

-

Add a copper(II) sulfate solution (e.g., 1M, 0.1-0.2 equivalents). The sodium ascorbate will reduce the Cu(II) to the active Cu(I) species in situ. Alternatively, a Cu(I) salt like copper(I) iodide can be used directly.

-

Introduce the acetylene source. For laboratory-scale synthesis, passing acetylene gas through the solution is feasible, though requires careful handling. Alternatively, a protected alkyne like trimethylsilylacetylene can be used, followed by a deprotection step. [12][13]For simplicity, this protocol assumes the direct use of acetylene.

-

Stir the reaction mixture at room temperature. The reaction is often complete within a few hours, and progress can be monitored by TLC or LC-MS.

-

Upon completion, the product may precipitate from the reaction mixture. If not, the product can be extracted using an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography on silica gel to yield 4-(1H-1,2,3-triazol-1-yl)benzaldehyde as a solid.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| 4-Azidobenzaldehyde | 1 eq | Azide source |

| Acetylene | Excess | Alkyne source |

| Copper(II) Sulfate | 0.1-0.2 eq | Catalyst precursor |

| Sodium Ascorbate | 0.2-0.4 eq | Reducing agent |

| Solvent | t-BuOH/H₂O (1:1) | Reaction medium |

| Temperature | Room Temperature | Reaction condition |

| Table 2: Summary of reagents for the CuAAC synthesis. |

Alternative Synthetic Routes

While CuAAC is the most common and efficient method, other strategies for forming the N-aryl bond of the triazole exist, primarily based on transition metal-catalyzed cross-coupling reactions.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction used to form C-N bonds. [14][15][16][17]In principle, it could be used to couple 1H-1,2,3-triazole with an activated aryl halide, such as 4-fluorobenzaldehyde or 4-iodobenzaldehyde, in the presence of a copper catalyst and a base. However, these reactions often require high temperatures and can have a limited substrate scope compared to the milder CuAAC reaction. [15]

Characterization of 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde

Proper characterization is essential to confirm the identity and purity of the synthesized product.

| Property | Value |

| Molecular Formula | C₉H₇N₃O |

| Molecular Weight | 173.17 g/mol [18] |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 41498-10-6 [18] |

| Table 3: Physical and chemical properties. |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃):

-

δ ~10.1 ppm (s, 1H, -CHO)

-

δ ~8.2 ppm (d, 2H, Ar-H ortho to CHO)

-

δ ~8.0 ppm (d, 2H, Ar-H ortho to triazole)

-

δ ~7.9 ppm (s, 1H, triazole C5-H)

-

δ ~7.8 ppm (s, 1H, triazole C4-H)

-

-

¹³C NMR (CDCl₃):

-

δ ~191 ppm (C=O)

-

δ ~140-130 ppm (aromatic and triazole carbons)

-

-

FT-IR (KBr, cm⁻¹):

-

~3100-3000 (C-H aromatic and triazole)

-

~1700 (C=O aldehyde)

-

~1600, 1500 (C=C aromatic)

-

-

Mass Spectrometry (ESI+):

-

m/z = 174.06 [M+H]⁺

-

Safety Precautions

-

Organic Azides: 4-azidobenzaldehyde, like other low molecular weight organic azides, should be handled with care as they can be thermally unstable and potentially explosive, especially when heated or subjected to shock. It is recommended to work behind a blast shield and avoid using metal spatulas.

-

Sodium Azide: Sodium azide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

Acetylene: Acetylene is a flammable gas and can form explosive acetylides with certain metals, including copper. While the amounts used in laboratory synthesis are typically small, it should be handled with care in a well-ventilated area, away from ignition sources.

-

Copper Salts: Copper salts are harmful if ingested and can cause irritation to the skin and eyes.

Conclusion

The synthesis of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde is most effectively achieved through a two-stage process involving the preparation of 4-azidobenzaldehyde followed by a Copper(I)-catalyzed Azide-Alkyne Cycloaddition. This approach, rooted in the principles of click chemistry, offers high yields, excellent regioselectivity, and operational simplicity, making it an ideal method for both academic and industrial laboratories. The protocols and data presented in this guide provide a solid foundation for researchers to synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

Walton, D. R. M.; Lahti, P. M. An Efficient, Simple Synthesis of 4-Azidobenzaldehyde. Synthetic Communications1998 , 28 (6), 1087-1090. [Link]

- Walton, D. R. M.; Lahti, P. M. An Efficient, Simple Synthesis of 4-Azidobenzaldehyde.

-

Cano, R.; et al. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters2010 , 12 (21), 4944–4947. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-Azidobenzaldehyde (CAS 24173-36-2): Versatile Intermediate for Bioorthogonal Chemistry and Pharmaceutical Synthesis. [Link]

-

Cano, R.; et al. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. PMC[Link]

-

RSC Advances. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

Organic Chemistry Portal. Glycosyl Triazole Ligand for Temperature-Dependent Competitive Reactions of Cu-Catalyzed Sonogashira Coupling and Glaser Coupling. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews2007 , 107 (3), 874–922. [Link]

-

MDPI. 2-Azidobenzaldehyde-Based [4+2] Annulation for the Synthesis of Quinoline Derivatives. [Link]

-

PubChem. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. [Link]

-

PMC. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

Wikipedia. Ullmann condensation. [Link]

-

MDPI. 4-(4-(((1H-Benzo[d]t[19][20][12]riazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. [Link]

-

Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]

-

RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. [Link]

-

PMC. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

LookChem. 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde. [Link]

-

Beilstein Journals. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. [Link]

-

Organic Chemistry Portal. Huisgen 1,3-Dipolar Cycloaddition. [Link]

-

Creative Biolabs. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC). [Link]

-

ResearchGate. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

-

ISRES. synthesis of 1,2,4 triazole compounds. [Link]

-

ResearchGate. Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. [Link]

-

International Journal of ChemTech Research. COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. [Link]

-

Taylor & Francis. Huisgen Cycloaddition – Knowledge and References. [Link]

-

Refubium. The Huisgen Reaction: Milestones of the 1,3‐Dipolar Cycloaddition. [Link]

-

AMiner. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines. [Link]

-

Organic Chemistry Portal. 1,2,3-Triazole synthesis. [Link]

-

MDPI. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 3. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]

- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 7. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]

- 8. nbinno.com [nbinno.com]

- 9. Buy 4-Azidobenzaldehyde | 24173-36-2 [smolecule.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 16. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]

- 17. resource.aminer.org [resource.aminer.org]

- 18. echemi.com [echemi.com]

- 19. tandfonline.com [tandfonline.com]

- 20. tandfonline.com [tandfonline.com]

physicochemical properties of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

An In-Depth Technical Guide to the Physicochemical Properties of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

Foreword: The Molecule in Context

In the landscape of modern drug discovery and materials science, the molecular scaffold of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde represents a confluence of valuable chemical motifs. The 1,2,3-triazole ring is a bioisostere for amide bonds, offering improved metabolic stability and synthetic accessibility via "click chemistry," a cornerstone of contemporary medicinal chemistry.[1] The benzaldehyde moiety serves as a versatile synthetic handle for constructing more complex molecular architectures through reactions like reductive amination and Wittig olefination. Understanding the fundamental physicochemical properties of this building block is not merely an academic exercise; it is a critical prerequisite for its successful application in rational drug design, enabling researchers to predict and optimize absorption, distribution, metabolism, and excretion (ADME) properties, as well as formulation characteristics.

This guide provides a comprehensive overview of the core . It moves beyond a simple recitation of data, offering detailed, field-proven experimental protocols for the determination of these properties, grounded in the principles of analytical chemistry.

Core Molecular and Physical Properties

A foundational analysis begins with the molecule's basic structural and computed properties. While computational predictions offer a valuable starting point, they must be validated by empirical measurement.

| Property | Data Value | Source / Method |

| Molecular Formula | C₉H₇N₃O | PubChem / Echemi[2][3] |

| Molecular Weight | 173.17 g/mol | PubChem / Echemi[2][3] |

| CAS Number | 41498-10-6 | Echemi[3] |

| Calculated Boiling Point | 356.8 °C | Echemi[3] |

| Calculated Flash Point | 169.6 °C | Echemi[3] |

| Calculated Density | 1.256 g/cm³ | Echemi[3] |

| Calculated XLogP3 | 1.1 | PubChem[2] |

| Appearance | Light orange to Yellow to Green powder/crystal | CymitQuimica |

Experimental Determination of Key Physicochemical Parameters

The true utility of a chemical entity in research and development is defined by its experimentally determined properties. The following sections provide robust protocols for characterizing 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde.

Workflow for Physicochemical Characterization

A logical and efficient workflow is essential to ensure data integrity. The process begins with establishing the identity and purity of the material before proceeding to measure its physical properties.

Caption: General workflow for compound characterization.

Melting Point: A Sentinel of Purity

The melting point is a fundamental thermal property that serves as a primary indicator of a compound's purity. A sharp melting point range (typically < 2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden this range.[4]

Protocol: Melting Point Determination via Digital Apparatus (e.g., Mel-Temp)

-

Causality: This method relies on controlled heating of a finely packed solid in a capillary tube, allowing for precise observation of the phase transition from solid to liquid.[5] A slow heating rate near the expected melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[6]

-

Step-by-Step Methodology:

-

Sample Preparation: Place a small amount of dry 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde onto a clean, dry watch glass. Crush the sample into a fine powder using a spatula.[7]

-

Capillary Loading: Take a capillary tube sealed at one end.[6] Press the open end into the powder until a small amount of sample enters the tube.

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down. Repeat until the sample column is 2-3 mm high.[7]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus. Ensure the thermometer is correctly positioned.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This saves time during the accurate measurement. Let the apparatus cool significantly before proceeding.

-

Accurate Determination: Set the apparatus to heat at a rate of approximately 10-15°C per minute to within 20°C of the approximate melting point.

-

Final Measurement: Reduce the heating rate to 1-2°C per minute. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

-

Reporting: The melting point is reported as the range T1-T2. For a pure compound, this range should be narrow. Perform the measurement in triplicate for consistency.

-

Solubility: The Gateway to Bioavailability

Aqueous solubility is arguably one of the most critical physicochemical properties for any compound intended for biological application.[8] Poor solubility is a leading cause of failure for drug candidates.[9] The "shake-flask" method is the gold standard for determining equilibrium thermodynamic solubility.[10]

Protocol: Thermodynamic Aqueous Solubility via Shake-Flask Method

-

Causality: This method measures the saturation concentration of a compound in a specific solvent at equilibrium. By adding an excess of the solid compound to the solvent and allowing it to equilibrate over an extended period (typically 24-48 hours), a saturated solution is formed.[11] Analysis of the supernatant provides the equilibrium solubility value.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. pennwest.edu [pennwest.edu]

- 6. medpharma12.com [medpharma12.com]

- 7. byjus.com [byjus.com]

- 8. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 9. pharmatutor.org [pharmatutor.org]

- 10. researchgate.net [researchgate.net]

- 11. lup.lub.lu.se [lup.lub.lu.se]

Introduction: A Versatile Scaffold in Modern Medicinal Chemistry

An In-Depth Technical Guide to 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

This guide provides an in-depth technical overview of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde, a pivotal molecular building block for researchers, chemists, and professionals in the field of drug development. We will delve into its fundamental properties, synthesis, characterization, and strategic applications, with a focus on the scientific rationale behind its use as a precursor in medicinal chemistry.

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde, identified by the CAS Number 41498-10-6 , is a heterocyclic aromatic compound that has garnered significant attention in the scientific community.[1] Its structure uniquely combines the stability and specific electronic properties of a 1,2,3-triazole ring with the versatile reactivity of a benzaldehyde functional group.

The 1,2,3-triazole moiety is considered a "privileged scaffold" in drug discovery.[2] It is a robust, planar aromatic ring that is metabolically stable and capable of forming hydrogen bonds, dipole-dipole, and π-stacking interactions with biological targets. Its role as a bioisosteric replacement for amide bonds has made it a cornerstone in the design of novel therapeutic agents. The aldehyde group, meanwhile, serves as a reactive handle for a multitude of chemical transformations, allowing for the construction of vast and diverse molecular libraries. This combination makes 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde a highly valuable starting material for synthesizing compounds with potential applications in areas such as oncology[3] and antimicrobial research.[4]

Physicochemical Properties and Spectroscopic Profile

The precise characterization of a chemical compound is fundamental to its reliable use in research. The key physical and chemical properties of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde are summarized below.

| Property | Value | Source |

| CAS Number | 41498-10-6 | [1] |

| Molecular Formula | C₉H₇N₃O | [1] |

| Molecular Weight | 173.17 g/mol | [1] |

| Density | 1.256 g/cm³ | [1] |

| Boiling Point | 356.8 °C | [1] |

| Flash Point | 169.6 °C | [1] |

| Refractive Index | 1.643 | [1] |

Spectroscopic Characterization

Authenticating the structure and purity of the compound is achieved through standard spectroscopic methods. Based on its structure and data from analogous compounds, the following spectral characteristics are expected:

-

¹H NMR: The proton NMR spectrum would exhibit characteristic signals for the aromatic protons on both the benzene and triazole rings. The aldehyde proton (-CHO) would appear as a distinct singlet at a downfield chemical shift, typically in the δ 9.9-10.1 ppm range. The triazole protons would appear as singlets, and the protons of the para-substituted benzene ring would show a classic AA'BB' splitting pattern.[5][6]

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the aldehyde at approximately δ 190-192 ppm. Other distinct signals would correspond to the carbons of the two aromatic rings.[5][6]

-

Mass Spectrometry (MS): The mass spectrum would display a molecular ion peak (M+) corresponding to the compound's molecular weight (173.17).

-

Infrared (IR) Spectroscopy: The IR spectrum would feature a strong, sharp absorption band around 1700-1710 cm⁻¹ characteristic of the C=O stretch of the aromatic aldehyde.

Synthesis: The Power of Click Chemistry

The most efficient and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[7][8] This reaction is highly regioselective, proceeds under mild conditions, and offers excellent yields, making it ideal for pharmaceutical and academic research. The synthesis of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is conceptually achieved by reacting 4-azidobenzaldehyde with an acetylene source.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of the target compound via CuAAC.

Detailed Experimental Protocol

This protocol describes a representative synthesis based on established CuAAC methodology.[7][8]

-

Reaction Setup: In a round-bottom flask, dissolve 4-azidobenzaldehyde (1 equivalent) and trimethylsilylacetylene (1.1 equivalents) in a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.4 equivalents of a freshly prepared 1M solution) followed by copper(II) sulfate pentahydrate (0.2 equivalents of a 1M solution). The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Reaction Execution: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Extraction: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 50 mL).

-

Purification of Intermediate: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude TMS-protected intermediate can be purified by silica gel column chromatography if necessary.

-

Deprotection: Dissolve the purified intermediate in tetrahydrofuran (THF). Add tetrabutylammonium fluoride (TBAF, 1.1 equivalents, 1M solution in THF) and stir at room temperature for 1-2 hours.

-

Final Purification: After deprotection is complete (monitored by TLC), concentrate the mixture and purify the final product, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde, by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Applications in Drug Discovery

The true value of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde lies in its utility as a versatile intermediate. The aldehyde functional group is a gateway to a wide array of chemical transformations, enabling the rapid generation of diverse molecular structures for biological screening.

Derivatization Strategies

Caption: Key derivatization pathways starting from the aldehyde functionality.

-

Reductive Amination: Reaction with primary or secondary amines followed by a reducing agent (e.g., sodium triacetoxyborohydride) yields a diverse library of secondary and tertiary amines, which are common motifs in active pharmaceutical ingredients.

-

Wittig Reaction: This reaction converts the aldehyde into an alkene, allowing for the synthesis of stilbene-like structures.[2] This is a powerful method for connecting the triazole-phenyl core to other aromatic or aliphatic systems.

-

Condensation Reactions: Aldol or Knoevenagel condensations with ketones or active methylene compounds can generate chalcones and other α,β-unsaturated systems, which are well-known pharmacophores.[9]

-

Oxidation: Oxidation of the aldehyde to a carboxylic acid provides an attachment point for amide bond formation, enabling the synthesis of hybrids with peptides or other acid-reactive molecules.[3]

These derivatization strategies allow medicinal chemists to systematically explore the chemical space around the triazole scaffold, optimizing for potency, selectivity, and pharmacokinetic properties in the development of new drug candidates.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are crucial for ensuring laboratory safety. The following guidelines are based on safety data for structurally related compounds.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[11]

-

Hazards Identification: This compound should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[13] Avoid inhalation of dust and direct contact with skin and eyes.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[10]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[11]

-

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[11]

References

-

4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde. LookChem. [Link]

-

material safety data sheet sds/msds - BENZALDEHYDE. Kasturi Aromatics. [Link]

-

Synthesis of 4-(4-(((1H-Benzo[d][1][14][15]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. MDPI. [Link]

-

BENZALDEHYDE EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]

-

Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. RSC Publishing. [Link]

-

4-(1H-1,2,4-triazol-1-yl)benzaldehyde - PubChem. PubChem. [Link]

-

4-(1-Benzyl-1h-[1][14][15]triazol-4-ylmethoxy)-benzaldehyde - PubChem. PubChem. [Link]

-

Supplementary Information - Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole derivatives. The Royal Society of Chemistry. [Link]

-

Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. ResearchGate. [Link]

-

1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles. ResearchGate. [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. PubMed Central. [Link]

-

Synthesis, characterization and antimicrobial activity of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde analogues. ResearchGate. [Link]

-

4-(4-(((1H-Benzo[d][1][14][15]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline. ResearchGate. [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. elar.urfu.ru [elar.urfu.ru]

- 7. 4-(4-(((1H-Benzo[d][1,2,3]triazol-1-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-7-chloroquinoline [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. kasturiaromatics.com [kasturiaromatics.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde | C9H7N3O | CID 2776488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-(4-phenyl-1H-1,2,3-triazol-1-yl)benzaldehyde|lookchem [lookchem.com]

- 15. 4-(1H-benzo[d][1,2,3]triazol-1-yl) benzaldehyde | 724-24-3 [chemicalbook.com]

Spectroscopic Characterization of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document presents a detailed, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the well-established spectral properties of its constituent moieties—benzaldehyde and 1-phenyl-1H-1,2,3-triazole—and supported by data from closely related analogues. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the identification and characterization of this and similar triazole-containing aromatic aldehydes.

Introduction: The Significance of Triazole-Functionalized Aromatics

The 1,2,3-triazole moiety is a cornerstone in medicinal chemistry and materials science, lauded for its metabolic stability, capacity for hydrogen bonding, and dipole character. When appended to an aromatic scaffold such as benzaldehyde, the resulting molecule, 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde, becomes a versatile building block for the synthesis of more complex molecular architectures. The aldehyde functional group serves as a reactive handle for a myriad of chemical transformations, making this compound a valuable intermediate in the development of novel pharmaceuticals and functional materials. An accurate understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and structural confirmation.

Synthesis of Triazole-Substituted Benzaldehydes: A Methodological Perspective

While a specific, peer-reviewed synthesis for 4-(1H-1,2,3-triazol-1-yl)benzaldehyde is not readily found in the literature, the synthesis of its isomer, 4-(1H-1,2,4-triazol-1-yl)benzaldehyde, provides a viable and illustrative synthetic strategy. This method involves the nucleophilic aromatic substitution of a halogenated benzaldehyde with the corresponding triazole.

General Synthetic Protocol for 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde

A common approach involves the reaction of 4-fluorobenzaldehyde with 1,2,4-triazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). The mixture is heated to facilitate the reaction.[1][2]

Experimental Protocol:

-

To a solution of 4-fluorobenzaldehyde (10 mmol) and 1,2,4-triazole (10 mmol) in anhydrous DMF (20 mL), add potassium carbonate (12 mmol) in portions over 15 minutes with stirring.[1][2]

-

Heat the reaction mixture to 110°C and maintain for 10-12 hours.[1][2]

-

Upon completion, cool the mixture and remove the inorganic base by filtration.[1][2]

-

Combine the organic layers, wash with water (3 x 15 mL), and dry over anhydrous sodium sulfate.[1][2]

-

Concentrate the solution under reduced pressure to yield the crude product.[1][2]

-

Purify the crude product by silica gel column chromatography using a methanol:chloroform (1:99, v/v) eluent to obtain the pure 4-(1H-1,2,4-triazol-1-yl)benzaldehyde.[1][2]

This protocol highlights a general strategy that could be adapted for the synthesis of the target 1,2,3-triazole isomer, likely by substituting 1,2,4-triazole with 1H-1,2,3-triazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

The NMR spectra of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde can be predicted by considering the additive effects of the benzaldehyde and 1-phenyl-1,2,3-triazole moieties.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons of the benzene ring, and the protons of the triazole ring.

-

Aldehydic Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 10.0 ppm . This significant deshielding is characteristic of aldehyde protons.[3]

-

Benzene Ring Protons: The four protons on the benzene ring will appear as two sets of doublets in the aromatic region (approximately δ 7.8-8.2 ppm ). The protons ortho to the electron-withdrawing aldehyde group will be more deshielded than the protons ortho to the triazole ring.

-

Triazole Ring Protons: The 1H-1,2,3-triazole ring has two protons. In 1-phenyl-1H-1,2,3-triazole, these appear as distinct signals. For the target molecule, two singlets are expected in the region of δ 7.7-8.5 ppm . The exact chemical shifts will be influenced by the electronic environment created by the benzaldehyde substituent.

Predicted ¹H NMR Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehydic H | ~10.0 | Singlet |

| Aromatic H (ortho to -CHO) | ~8.1-8.2 | Doublet |

| Aromatic H (ortho to triazole) | ~7.8-8.0 | Doublet |

| Triazole H | ~8.3-8.5 | Singlet |

| Triazole H | ~7.7-7.9 | Singlet |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the aldehydic carbonyl carbon and the aromatic and triazole carbons.

-

Carbonyl Carbon (-CHO): A highly deshielded signal is expected around δ 191-194 ppm .[4]

-

Benzene Ring Carbons: Six distinct signals are anticipated in the aromatic region (δ 120-140 ppm ). The carbon attached to the aldehyde group (ipso-carbon) and the carbon attached to the triazole ring will have characteristic chemical shifts influenced by the electronegativity and resonance effects of these substituents.

-

Triazole Ring Carbons: Two signals for the triazole ring carbons are expected in the region of δ 120-140 ppm .

Predicted ¹³C NMR Data Summary:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~191-194 |

| C (ipso, attached to -CHO) | ~136 |

| C (ipso, attached to triazole) | ~137 |

| Aromatic C | ~129-135 |

| Triazole C | ~120-135 |

Methodology for NMR Data Acquisition:

-

Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

-

Reference the chemical shifts to the residual solvent peak.[5]

Infrared (IR) Spectroscopy: Key Functional Group Identification

The IR spectrum will provide clear evidence for the key functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹ . Conjugation with the aromatic ring typically lowers the frequency from that of a saturated aldehyde.[1][6]

-

C-H Stretch (Aldehyde): Two characteristic weak to medium bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹ . These are often referred to as a Fermi doublet and are diagnostic for aldehydes.[6]

-

Aromatic C=C Stretches: Medium intensity bands will appear in the 1500-1600 cm⁻¹ region, characteristic of the benzene ring.[6]

-

Aromatic C-H Stretches: Weak to medium bands are expected just above 3000 cm⁻¹ (around 3030-3100 cm⁻¹ ).

-

Triazole Ring Vibrations: The triazole ring will exhibit characteristic stretching and deformation vibrations. A notable band for a triazole ring deformation can be observed around 1530 cm⁻¹ .[7]

Predicted IR Data Summary:

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | ~2820, ~2720 | Weak-Medium |

| Aromatic C-H Stretch | ~3030-3100 | Weak-Medium |

| Carbonyl C=O Stretch | ~1700-1720 | Strong, Sharp |

| Aromatic C=C Stretch | ~1500-1600 | Medium |

| Triazole Ring Deformation | ~1530 | Medium |

Methodology for IR Data Acquisition:

-

Prepare a sample by either creating a KBr pellet containing a small amount of the solid compound or by dissolving the compound in a suitable solvent (e.g., chloroform) and casting a thin film on a salt plate (e.g., NaCl).

-

Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS): Elucidating the Molecular Mass and Fragmentation

Mass spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern under ionization.

-

Molecular Ion Peak (M⁺): The molecular weight of C₉H₇N₃O is 173.17 g/mol . A prominent molecular ion peak is expected at m/z = 173 .

-

Key Fragmentation Pathways:

-

Loss of a Hydrogen Radical (M-1): A peak at m/z = 172 resulting from the loss of the aldehydic hydrogen.

-

Loss of Carbon Monoxide (M-28): A peak at m/z = 145 corresponding to the loss of CO from the aldehyde group.

-

Formation of the Phenyl Cation: A significant peak at m/z = 77 due to the cleavage of the C-C bond between the benzene ring and the aldehyde group, leading to the formation of the stable phenyl cation.[8][9]

-

Triazole Ring Fragmentation: The triazole ring can undergo cleavage, typically with the loss of N₂ (28 amu), leading to further fragmentation pathways.

-

Predicted Mass Spectrum Data Summary:

| m/z | Predicted Fragment |

| 173 | [M]⁺ |

| 172 | [M-H]⁺ |

| 145 | [M-CO]⁺ |

| 77 | [C₆H₅]⁺ |

Methodology for Mass Spectrometry Data Acquisition:

-

Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

Acquire the mass spectrum over a suitable mass-to-charge ratio range.

-

High-resolution mass spectrometry (HRMS) can be employed for precise mass determination to confirm the elemental composition.

Visualization of Key Concepts

To further clarify the relationships between the structure and its spectroscopic signatures, the following diagrams are provided.

Molecular Structure of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde:

A 2D representation of the molecular structure.

General Workflow for Spectroscopic Analysis:

Workflow from synthesis to structural elucidation.

Predicted Mass Spectrometry Fragmentation Pathway:

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass fragmentation in benzaldehyde | Filo [askfilo.com]

Solubility Profile of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde: A Technical Guide to Prediction, Measurement, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is a heterocyclic compound of increasing interest in medicinal chemistry and materials science, primarily owing to the versatile reactivity of the aldehyde and the unique physicochemical properties of the triazole moiety. A comprehensive understanding of its solubility is paramount for its effective application, governing everything from reaction kinetics in synthesis to bioavailability in drug development. This guide provides a deep technical overview of the solubility of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde. While extensive empirical data for this specific molecule is not widely published, this document synthesizes foundational chemical principles to predict its solubility profile in common laboratory solvents. Furthermore, it provides an authoritative, step-by-step experimental protocol for determining its thermodynamic solubility via the gold-standard shake-flask method, empowering researchers to generate precise, reliable data. This guide is structured to bridge the gap between theoretical prediction and practical measurement, serving as an essential resource for scientists working with this compound.

Introduction

The solubility of a compound is a critical physical property that dictates its utility across numerous scientific disciplines.[1][2] For researchers in drug discovery, poor aqueous solubility can be a primary cause of failure for promising drug candidates, leading to low bioavailability and unpredictable in vitro results.[3][4][5] In synthetic chemistry, selecting an appropriate solvent in which reactants are sufficiently soluble is fundamental to achieving optimal reaction conditions and yields.

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde incorporates three key structural features that influence its solubility: an aromatic benzaldehyde group, which provides a degree of lipophilicity and a site for hydrogen bonding; a central phenyl ring; and a 1,2,3-triazole ring. The triazole moiety is of particular importance; it is a polar heterocycle known to act as a hydrogen bond acceptor and its inclusion in molecules often enhances aqueous solubility.[6][7][8] Understanding the interplay of these structural components is key to predicting and manipulating the compound's solubility.

This technical guide offers a three-pronged approach:

-

Analysis of Physicochemical Properties: A review of the compound's known structural and computed properties.

-

Theoretical & Predicted Solubility: An expert analysis based on the "like dissolves like" principle to forecast its behavior in a range of common solvents.

-

Definitive Experimental Protocol: A detailed methodology for the precise measurement of thermodynamic solubility, enabling researchers to move from prediction to empirical validation.

Physicochemical Profile of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

A foundational analysis begins with the compound's intrinsic properties. These parameters, particularly those related to polarity (PSA, XLogP3), are strong indicators of its likely solubility behavior.

Structural Diagram

Caption: Chemical structure of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 41498-10-6 | [9] |

| Molecular Formula | C₉H₇N₃O | [9] |

| Molecular Weight | 173.17 g/mol | [9] |

| Polar Surface Area (PSA) | 47.78 Ų | [9] |

| XLogP3 | 1.08 |[9] |

-

Interpretation: The XLogP3 value of ~1.1 suggests a relatively balanced character, indicating that the molecule is not excessively lipophilic. The Polar Surface Area (PSA) of 47.78 Ų arises from the nitrogen and oxygen atoms and suggests a capacity for polar interactions, including hydrogen bonding. This combination points towards potential solubility in polar solvents and limited solubility in purely nonpolar, aliphatic solvents.

Theoretical Principles & Predicted Solubility Profile

The principle of "like dissolves like" is the most powerful tool for predicting solubility.[10] This rule states that substances with similar intermolecular forces are likely to be soluble in one another. We can analyze the structure of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde to predict its interactions.

-

Nonpolar Regions: The two phenyl rings are the primary nonpolar, lipophilic regions of the molecule. These areas will interact favorably with nonpolar solvents through van der Waals forces.

-

Polar Regions: The 1,2,3-triazole ring is a significant polar feature. The nitrogen atoms have lone pairs of electrons, making the ring an effective hydrogen bond acceptor.[6][7] The aldehyde group's carbonyl oxygen is also a hydrogen bond acceptor. These features are crucial for solubility in polar solvents, especially those that can act as hydrogen bond donors (protic solvents). The triazole ring's inherent polarity is known to improve water solubility in drug candidates.[6][8]

Based on this analysis, a qualitative solubility profile can be predicted.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Type | Predicted Solubility | Rationale |

|---|---|---|---|

| Water | Polar Protic | Low to Moderate | The polar triazole and aldehyde groups can hydrogen bond with water, but the two phenyl rings are hydrophobic, limiting overall solubility. |

| Methanol, Ethanol | Polar Protic | High | These alcohols are excellent hydrogen bond donors and acceptors and have sufficient nonpolar character to interact with the phenyl rings. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a highly polar, strong hydrogen bond acceptor that can effectively solvate both the polar and nonpolar parts of the molecule. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, DMF is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. |

| Acetonitrile | Polar Aprotic | Moderate to High | Acetonitrile is polar but a weaker hydrogen bond acceptor than DMSO or DMF. Solubility is expected to be good but perhaps lower than in those solvents. |

| Acetone, Ethyl Acetate | Polar Aprotic | Moderate | These solvents have moderate polarity. They will interact with the polar groups but may be less effective at solvating the entire molecule than more polar options. |

| Dichloromethane (DCM) | Moderately Polar | Moderate | DCM's polarity is sufficient to interact with the polar moieties, and it effectively solvates the aromatic rings. |

| Hexane, Heptane | Nonpolar | Insoluble | These aliphatic hydrocarbon solvents lack any polarity and cannot effectively solvate the polar triazole and aldehyde functional groups. |

| Toluene | Nonpolar (Aromatic) | Low to Moderate | While nonpolar, toluene can engage in π-stacking interactions with the phenyl rings, which may grant some limited solubility not seen in aliphatic solvents. |

Authoritative Protocol for Experimental Solubility Determination

While predictions are invaluable for initial experimental design, definitive solubility data must be acquired empirically. The equilibrium or thermodynamic shake-flask method is the universally recognized gold standard for this purpose.[11][12] It measures the saturation solubility of a compound after it has reached equilibrium in a specific solvent at a controlled temperature.

Workflow for Thermodynamic Solubility Determination

Caption: Experimental workflow for the Shake-Flask solubility method.

Detailed Step-by-Step Methodology

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

1. Materials and Equipment:

-

4-(1H-1,2,3-Triazol-1-YL)benzaldehyde (solid, high purity)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps (e.g., 4 mL)

-

Volumetric flasks and pipettes

-

Orbital shaker or rotator in a temperature-controlled incubator

-

Syringes and syringe filters (0.22 µm, select filter material compatible with the solvent)

-

Centrifuge (optional)

-

Calibrated HPLC-UV or LC-MS system

2. Protocol:

-

Step 2.1: Preparation of the Stock Suspension

-

Add an excess amount of solid 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde to a glass vial. "Excess" is critical; enough solid must remain at the end of the experiment to ensure saturation was achieved. A starting point is 2-10 mg of solid per 1 mL of solvent.

-

Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Causality Check: Using an excess of solid ensures that the dissolution and precipitation processes reach a dynamic equilibrium, which is the definition of saturation solubility.[13]

-

-

Step 2.2: Equilibration

-

Place the vials on an orbital shaker or rotator set to a consistent, moderate speed.

-

Incubate at a controlled temperature (typically 25 °C) for a prolonged period. A 24-hour incubation is standard for thermodynamic solubility to ensure equilibrium is fully reached.[3][12]

-

Causality Check: Short incubation times may lead to an underestimation of solubility (kinetic solubility) or an overestimation if a supersaturated solution is formed and does not have time to precipitate.[11] 24 hours is considered sufficient for most compounds to reach a stable equilibrium state.

-

-

Step 2.3: Phase Separation

-

After incubation, remove the vials and allow the undissolved solid to settle for 30 minutes.

-

The goal is to isolate the clear, saturated supernatant without disturbing the solid pellet. This can be achieved by filtration (most common) or centrifugation.

-

Filtration: Draw the supernatant into a syringe and pass it through a solvent-compatible 0.22 µm syringe filter into a clean analysis vial. Discard the first few drops to saturate the filter membrane and prevent analyte absorption.

-

Centrifugation: Alternatively, centrifuge the vial at high speed (e.g., 10,000 x g) for 15 minutes. Carefully pipette the clear supernatant from the top, avoiding the solid pellet.

-

-

Step 2.4: Sample Analysis

-

Accurately dilute a known volume of the clear, saturated solution with a suitable solvent (often the mobile phase for HPLC) to bring its concentration within the linear range of the analytical instrument's calibration curve.

-

Prepare a multi-point calibration curve using standard solutions of the compound with known concentrations.

-

Quantify the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.[14]

-

Causality Check: A proper calibration curve is essential for accurate quantification. The analysis of a saturated solution directly would exceed the detector's linear range, necessitating a precise dilution step.

-

-

Step 2.5: Calculation

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The final result is the thermodynamic solubility, typically reported in units of mg/mL, µg/mL, or molarity (µM, mM).

-

Factors Influencing Solubility & Measurement

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[2] All measurements should be performed at a constant, reported temperature.

-

pH: For ionizable compounds, solubility is highly pH-dependent.[15] 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is a neutral molecule with very weak basicity and is not expected to show significant pH-dependent solubility in the typical aqueous pH range (1-10).

-

Solid State Form: The crystalline form (polymorphism) or amorphous state of the solid can impact solubility. The most stable crystalline form will have the lowest solubility. It is crucial to use a consistent solid form for all experiments.

Conclusion

While specific, published quantitative data on the solubility of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde is scarce, a thorough analysis of its physicochemical properties allows for a robust, predictive assessment. The molecule's balanced polarity, with both hydrophobic aromatic rings and polar triazole and aldehyde groups, suggests high solubility in polar aprotic solvents like DMSO and DMF, good solubility in alcohols, and limited solubility in water and nonpolar hydrocarbons.

For researchers requiring precise quantitative data for applications such as formulation, reaction optimization, or pharmacological studies, this guide provides the authoritative shake-flask protocol. Adherence to this detailed methodology will yield reliable, reproducible thermodynamic solubility data, forming a solid foundation for subsequent research and development.

References

-

Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal. 2008, 46 (2), 335–341. (URL: [Link])

-

Guan, Q., et al. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 2024. (URL: [Link])

-

University of California, Davis. Experiment: Solubility of Organic & Inorganic Compounds. (URL: [Link])

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). (URL: [Link])

-

Hörter, D., & Dressman, J. B. Determination of aqueous solubility by heating and equilibration: A technical note. APL Materials, 2001. (URL: [Link])

-

protocols.io. In-vitro Thermodynamic Solubility. (URL: [Link])

-

Guan, Q., et al. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. PubMed, 2024. (URL: [Link])

-

S.L.A. Pharma. DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (URL: [Link])

-

Sacramento State. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (URL: [Link])

-

BioDuro. ADME Solubility Assay. (URL: [Link])

-

Domainex. Thermodynamic Solubility Assay. (URL: [Link])

-

Scribd. Procedure For Determining Solubility of Organic Compounds. (URL: [Link])

-

IntechOpen. The Importance of Solubility for New Drug Molecules. 2020. (URL: [Link])

-

Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (URL: [Link])

-

Evotec. Thermodynamic Solubility Assay. (URL: [Link])

-

PubChem. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. (URL: [Link])

-

Queen's University. Solubility of Organic Compounds. 2023. (URL: [Link])

-

National Institutes of Health. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. 2022. (URL: [Link])

-

ResearchGate. Recent Researches in Triazole Compounds as Medicinal Drugs. 2024. (URL: [Link])

-

Ascendia Pharma. 4 Factors Affecting Solubility of Drugs. 2021. (URL: [Link])

-

AZoLifeSciences. How to Achieve Drug Solubility. 2020. (URL: [Link])

-

International Journal of Pharmaceutical and Chemical Sciences. SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. 2013. (URL: [Link])

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 4. ucd.ie [ucd.ie]

- 5. evotec.com [evotec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. echemi.com [echemi.com]

- 10. chem.ws [chem.ws]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. enamine.net [enamine.net]

- 13. In-vitro Thermodynamic Solubility [protocols.io]

- 14. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 15. pharmatutor.org [pharmatutor.org]

mechanism of formation for 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde

An In-depth Technical Guide to the Formation of 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde

Authored by Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the synthesis of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde, a pivotal intermediate in medicinal chemistry, bioconjugation, and materials science. The core of this document is a detailed exploration of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the premier "click chemistry" reaction, which serves as the primary and most efficient route to this class of compounds. We will dissect the reaction mechanism, provide field-proven experimental protocols, and explain the causality behind critical procedural choices. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, actionable understanding of this essential synthetic transformation.

Introduction: The Significance of a Versatile Building Block

4-(1H-1,2,3-triazol-1-yl)benzaldehyde is a bifunctional organic molecule featuring a reactive aldehyde group and a stable 1,2,3-triazole ring. The triazole moiety, often referred to as a "magic linker," is prized for its chemical stability, hydrogen bonding capability, and dipole character, making it an excellent component in the design of bioactive molecules. The aldehyde functionality provides a synthetic handle for a vast array of subsequent chemical transformations, such as reductive amination, Wittig reactions, and condensations.

The compound's value lies in its role as a versatile scaffold in advanced organic synthesis.[1][2] Its applications span from the development of novel pharmaceuticals and agrochemicals to the creation of functional polymers and materials.[2][3] The primary route to its formation is the Huisgen 1,3-dipolar cycloaddition, specifically the copper(I)-catalyzed variant, which exemplifies the principles of "click chemistry" by offering high yields, mild reaction conditions, and exceptional regioselectivity.[3][4][5]

The Core Synthetic Strategy: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most reliable and widely adopted method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3] This reaction joins an azide and a terminal alkyne with remarkable efficiency and specificity.[4][6] For the synthesis of the title compound, the key reactants are 4-azidobenzaldehyde and an acetylene source.

Figure 1: Overall synthetic workflow for 4-(1H-1,2,3-triazol-1-yl)benzaldehyde via CuAAC.

Key Reactants and Their Preparation

4-Azidobenzaldehyde: This is the azide-containing building block. It is a stable yet reactive intermediate crucial for introducing the triazole linker onto an aromatic aldehyde core.[1][2] While commercially available, it can be synthesized efficiently in the lab. A common and reliable route begins with the commercially available 4-nitrobenzaldehyde, which is first protected, then reduced to the amine, and finally converted to the azide via a diazotization reaction followed by treatment with sodium azide.[7][8] This multi-step process has been optimized to achieve high overall yields, often around 71%.[7]

Acetylene Source: To form the unsubstituted 1H-1,2,3-triazole ring, the alkyne partner must be acetylene. However, acetylene is a gas, which can be challenging to handle in standard laboratory settings. A more convenient and safer approach involves using a synthetic equivalent like trimethylsilylacetylene (TMSA) . The bulky trimethylsilyl group can be easily removed in a subsequent step (deprotection) after the triazole ring has been formed.

The Catalytic System: The Engine of the Reaction

The CuAAC reaction is not a true concerted cycloaddition; it is a stepwise process mediated by a copper(I) catalyst.[4] The choice and handling of the catalyst are paramount for success.

-

The Copper(I) Source: The active catalyst is the Cu(I) ion. While Cu(I) salts like copper(I) iodide (CuI) or bromide (CuBr) can be used directly, they are prone to oxidation and disproportionation in solution.[4] A more robust and widely used method is the in situ generation of Cu(I) from a stable and inexpensive Cu(II) precursor, such as copper(II) sulfate pentahydrate (CuSO₄·5H₂O).[4][9] A mild reducing agent, most commonly sodium ascorbate , is added to the reaction mixture to reduce Cu(II) to the active Cu(I) state.[6] An excess of sodium ascorbate also serves the critical function of preventing oxidative homocoupling of the alkyne, a common side reaction.[6]

-

Stabilizing Ligands: While the reaction can proceed without them, the use of stabilizing ligands is highly recommended, especially at low reactant concentrations or in complex biological settings.[10] Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA) or other nitrogen-based chelators, stabilize the Cu(I) oxidation state against oxidation and disproportionation, prevent the formation of unreactive copper acetylide aggregates, and can significantly accelerate the reaction rate.[6][11][12]

The Core Mechanism: A Stepwise Catalytic Cycle

The mechanism of the CuAAC reaction has been extensively studied through kinetic experiments and DFT calculations.[9][13] It is understood to proceed through a catalytic cycle involving several key intermediates. The reaction is typically second order with respect to copper, suggesting that a dinuclear copper complex may be involved in the rate-determining step.[4][6]

Figure 2: Simplified catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Breakdown of the Mechanistic Steps:

-

Formation of the Copper(I) Acetylide: The cycle begins with the coordination of the Cu(I) catalyst to the alkyne's triple bond. This interaction significantly increases the acidity of the terminal proton, facilitating its removal (often by a mild base or another copper acetylide species) to form a highly reactive copper(I) acetylide intermediate.[4][][15]

-

Coordination and Activation of the Azide: The azide (4-azidobenzaldehyde) then coordinates to the copper center. Evidence suggests that a second copper atom may bind to the azide, activating it for the subsequent cycloaddition.[4][9] This forms a ternary complex of copper, acetylide, and azide.[13]

-

Cycloaddition and Metallacycle Formation: The nucleophilic carbon of the acetylide attacks the terminal, electrophilic nitrogen of the coordinated azide. This results in the formation of an unusual six-membered copper(III) metallacycle intermediate.[9][11] This is the crucial C-N bond-forming and ring-closing step.

-

Ring Contraction and Product Formation: The metallacycle is unstable and rapidly undergoes reductive elimination or ring contraction to form a more stable five-membered copper-triazolide intermediate.[11]

-

Protonolysis and Catalyst Regeneration: The final step is the protonation of the copper-triazolide. A proton source in the reaction medium (e.g., water, alcohol, or the alkyne starting material) cleaves the copper-nitrogen bond, releasing the final 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.[4]

Field-Proven Experimental Protocol

This section outlines a reliable, step-by-step methodology for the synthesis of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde. The protocol is designed as a self-validating system, incorporating best practices for yield, purity, and safety.

Part A: Synthesis of 4-Azidobenzaldehyde (from 4-Aminobenzaldehyde)

Causality: This procedure utilizes the well-established Sandmeyer-type reaction. Cooling is critical during the addition of sodium nitrite and sodium azide to control the exothermic reaction and prevent decomposition of the unstable diazonium salt intermediate.

-

Diazotization: Dissolve 4-aminobenzaldehyde (1.0 eq) in a mixture of water and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes at this temperature.

-

Azidification: In a separate flask, dissolve sodium azide (1.1 eq) in water and cool to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water and saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Part B: CuAAC Synthesis of 4-(1-(trimethylsilyl)-1H-1,2,3-triazol-1-yl)benzaldehyde

Causality: A solvent mixture of t-butanol and water is often ideal, as water has been shown to accelerate the CuAAC reaction.[9] Sodium ascorbate is added first to ensure a reducing environment is established before the copper catalyst is introduced.

-

Setup: In a round-bottom flask, dissolve 4-azidobenzaldehyde (1.0 eq) and trimethylsilylacetylene (1.2 eq) in a 1:1 mixture of t-butanol and water.

-

Reducing Agent: Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

-

Catalyst Addition: Add an aqueous solution of copper(II) sulfate pentahydrate (0.05 eq). A color change is typically observed as the Cu(II) is reduced to Cu(I).

-

Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Part C: Deprotection to Yield Final Product

-

Cleavage: Dissolve the crude silylated triazole from Part B in tetrahydrofuran (THF).

-

Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.1 eq) and stir at room temperature for 1-2 hours.

-

Purification: After completion, concentrate the reaction mixture and purify the residue by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield 4-(1H-1,2,3-triazol-1-yl)benzaldehyde as a pure solid.

Data Summary and Characterization

The successful synthesis should be confirmed by standard analytical techniques.

| Parameter | Typical Value/Method | Rationale |

| Catalyst Loading | 1-5 mol% Cu(II)SO₄ | Minimizes metal contamination while ensuring efficient catalysis. |

| Reductant | 10-20 mol% Sodium Ascorbate | Sufficient to reduce Cu(II) and prevent oxidative side reactions. |

| Solvent System | t-BuOH/H₂O (1:1) or DMF | Aqueous systems often accelerate the rate; DMF is used for less soluble substrates. |

| Temperature | Room Temperature | A key advantage of CuAAC is its operation under mild conditions. |

| Reaction Time | 4 - 24 hours | Monitored by TLC to determine completion. |

| Typical Yield | > 85-95% | The reaction is highly efficient, leading to excellent isolated yields. |

| Purification | Column Chromatography | Ensures removal of residual starting materials and catalyst. |

Expected Characterization Data:

-

¹H NMR: Distinct signals for the aldehyde proton (~10 ppm), aromatic protons of the benzaldehyde ring, and the two protons on the triazole ring (~7.8-8.5 ppm).

-

¹³C NMR: Resonances corresponding to the carbonyl carbon (~190 ppm), aromatic carbons, and the carbons of the triazole ring.

-

Mass Spectrometry (MS): A molecular ion peak corresponding to the calculated mass of C₉H₇N₃O (173.17 g/mol ).

-

FT-IR: Characteristic peaks for the aldehyde C=O stretch (~1700 cm⁻¹) and C-H stretch (~2850, 2750 cm⁻¹).

Conclusion

The formation of 4-(1H-1,2,3-triazol-1-yl)benzaldehyde via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition is a testament to the power and elegance of click chemistry. The reaction is robust, high-yielding, and proceeds under benign conditions, making it an indispensable tool for chemists in both academic and industrial settings. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently and efficiently synthesize this valuable building block for a wide range of applications, from pioneering new therapeutics to engineering advanced materials.

References

- Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(6), 210–216.

- Walton, J. H., & Lahti, P. M. (1998). An Efficient, Simple Synthesis of 4-Azidobenzaldehyde.

- Walton, J. H., & Lahti, P. M. (1998). An Efficient, Simple Synthesis of 4-Azidobenzaldehyde. Marcel Dekker, Inc.

- Chan, T. R., Hilgraf, R., Sharpless, K. B., & Fokin, V. V. (2004). Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis. Organic Letters, 6(17), 2853–2855.

- Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.

- Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes.

- Wikipedia contributors. (2024). Azide-alkyne Huisgen cycloaddition. Wikipedia, The Free Encyclopedia.

- BOC Sciences. (n.d.). Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). BOC Sciences Website.

- PubChem. (n.d.). Ethynylbenzene.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Azidobenzaldehyde (CAS 24173-36-2): Versatile Intermediate for Bioorthogonal Chemistry and Pharmaceutical Synthesis. InnoPharmChem Website.

- Journal of Cardiovascular Disease Research. (2023). A Recent Concept of Importance: Click Chemistry. JCDR Website.

- Smolecule. (n.d.). Buy 4-Azidobenzaldehyde | 24173-36-2. Smolecule Website.

- AAT Bioquest. (2024). What is the mechanism of click chemistry?

- ChemicalBook. (2025). 4-(1H-1,2,4-TRIAZOL-1-YL)BENZALDEHYDE | 27996-86-7. ChemicalBook Website.

- Merkoçi, A. (2016). Copper(I)-Catalyzed Click Chemistry as a Tool for the Functionalization of Nanomaterials and the Preparation of Electrochemical (Bio)Sensors. PubMed Central.

- Wikipedia contributors. (2024). Click chemistry. Wikipedia, The Free Encyclopedia.

- Díez-González, S., & Nolan, S. P. (2008). Well-defined copper(I) complexes for Click azide–alkyne cycloaddition reactions: one Click beyond.

- LookChem. (n.d.). Cas 536-74-3, Phenylacetylene. LookChem Website.

- ACS Publications. (2019). Preparation of Ethynylbenzene Derivatives from Substituted Benzaldehydes. Organic Process Research & Development.

-

Díez-González, S., & Nolan, S. P. (2008). The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry? Current Organic Chemistry, 12(10), 789-822. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Buy 4-Azidobenzaldehyde | 24173-36-2 [smolecule.com]

- 3. Click chemistry - Wikipedia [en.wikipedia.org]

- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 5. pcbiochemres.com [pcbiochemres.com]

- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

- 13. On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. | Semantic Scholar [semanticscholar.org]

- 15. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]

The Biological Versatility of 4-(1H-1,2,3-Triazol-1-YL)benzaldehyde: A Technical Guide for Drug Discovery Professionals

Introduction: The Emergence of a Privileged Scaffold in Medicinal Chemistry